(Z)-N-(3,5-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
(2Z)-N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-16-8-10-21(11-9-16)33(30,31)28-27-25-22(15-19-6-4-5-7-23(19)32-25)24(29)26-20-13-17(2)12-18(3)14-20/h4-15,28H,1-3H3,(H,26,29)/b27-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXQBGYBOCMERZ-RFBIWTDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3,5-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, characterized by its unique structural features that may confer significant biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups:
- Chromene Core : Provides a scaffold for biological interactions.
- Tosylhydrazone Moiety : Imparts potential for enzyme inhibition.
- Carboxamide Group : Enhances solubility and reactivity.
Anticancer Activity
Research has indicated that compounds with similar chromene structures exhibit various anticancer properties. The specific biological activity of this compound has been explored in several studies:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Lines Tested : Studies have utilized various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant cytotoxic effects.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its effectiveness against various bacterial strains was evaluated using standard disc diffusion methods.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The tosylhydrazone moiety is known to inhibit key enzymes involved in cancer progression and microbial resistance.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
- Cell Cycle Arrest : Evidence suggests that it can cause G1 phase arrest in cancer cells, preventing proliferation.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent.
- Study Design : Mice were implanted with tumor cells and treated with varying doses of the compound.
- Results : Significant reduction in tumor volume was observed at higher doses.
- Toxicity Assessment : Acute toxicity studies revealed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
N-(3,5-Disubstituted Phenyl)-Carboxamides
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ():
- Structural differences : Replaces the chromene core with a naphthalene system.
- Bioactivity : Exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts, attributed to lipophilicity and substituent positioning. The 3,5-dimethylphenyl group enhances activity compared to para-substituted analogues .
- Key contrast : The chromene backbone in the target compound may alter electronic conjugation and binding interactions compared to naphthalene derivatives.
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide (): Structural differences: Features a trichloro-acetamide group instead of the chromene-tosylhydrazono system. Solid-state properties: Crystal structures reveal that meta-substituted methyl groups influence molecular packing, with two molecules per asymmetric unit. This suggests steric and electronic effects from substituents significantly impact crystallinity and stability .
Hydrazono Derivatives
- 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (): Structural differences: Contains a sulfamoylphenyl group and cyano-hydrazinylidene moiety instead of the chromene-tosylhydrazono system. Synthetic route: Synthesized via diazonium salt coupling, yielding high-purity products (94–95% yield). The electron-withdrawing sulfamoyl group enhances solubility in polar solvents .
Key Findings and Implications
Substituent Effects : The 3,5-dimethylphenyl group enhances lipophilicity and steric bulk, improving membrane permeability and PET inhibition in analogues (e.g., ).
Chromene vs.
Synthetic Optimization : Microwave methods () or acidic condensation () could be prioritized for scalable synthesis of the target compound.
Preparation Methods
(Z)-N-(3,5-Dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a structurally complex molecule combining a 2H-chromene scaffold with a tosylhydrazone moiety and a carboxamide substituent. This compound’s synthesis involves sequential steps: (1) construction of the 2H-chromene core, (2) introduction of the tosylhydrazone group, and (3) coupling with 3,5-dimethylaniline. Key methodologies include Baylis-Hillman adduct cyclization, copper-catalyzed tandem reactions, and carbodiimide-mediated amidation. This report synthesizes data from peer-reviewed protocols to outline a reproducible, high-yield synthesis, emphasizing stereochemical control of the (Z)-configuration.
Synthetic Pathways
Route 1: Sequential Functionalization of 2H-Chromene-3-Carboxylic Acid
Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid (Intermediate A)
Procedure :
- Baylis-Hillman Reaction : React salicylaldehyde (10 mmol) with tert-butyl acrylate (12 mmol) using diazabicyclo[2.2.2]octane (DABCO, 1.5 mmol) in chloroform (20 mL) at RT for 3 weeks.
- Cyclization : Hydrolyze the Baylis-Hillman adduct with aqueous KOH (4 eq) under reflux for 48 h. Acidify with HCl to precipitate Intermediate A.
Yield : 37–62% (white solid).
Characterization :
- MP : 189–192°C.
- ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, H-4), 7.85–7.40 (m, 4H, aromatic), 6.41 (s, 1H, H-3).
Formation of Tosylhydrazone at C-2 (Intermediate B)
Procedure :
- Suspend Intermediate A (5 mmol) in ethanol (30 mL).
- Add p-toluenesulfonohydrazide (5.5 mmol) and conc. HCl (2 drops). Reflux for 6 h.
- Cool, filter, and recrystallize from ethanol.
Yield : 68% (yellow crystals).
Stereochemical Control : The (Z)-configuration is favored under acidic conditions due to intramolecular hydrogen bonding between the hydrazone NH and the chromene carbonyl.
Characterization :
Carboxamide Coupling with 3,5-Dimethylaniline (Final Product)
Procedure :
- Activate Intermediate B (3 mmol) with DCC (3.3 mmol) in dichloromethane (15 mL) at 0°C for 30 min.
- Add 3,5-dimethylaniline (3.3 mmol) and stir at RT for 16 h.
- Filter, concentrate, and purify via silica gel chromatography (hexane/EtOAc 7:3).
Yield : 56% (pale yellow solid).
Characterization :
Route 2: Copper-Catalyzed Tandem Cyclization
Synthesis of Salicyl N-Tosylhydrazone (Intermediate C)
Procedure :
- Condense salicylaldehyde (10 mmol) with p-toluenesulfonohydrazide (10 mmol) in ethanol (50 mL) under reflux for 4 h.
Yield : 89% (white crystals).
Copper-Promoted Chromene Formation (Intermediate D)
Procedure :
- React Intermediate C (5 mmol) with tert-butyl propargyl ether (6 mmol) using Cu(ClO₄)₂·6H₂O (10 mol%) in toluene/dioxane (1:4) at 60°C for 12 h.
- Purify via column chromatography (hexane/EtOAc 8:2).
Yield : 74% (Intermediate D).
Hydrolysis and Amidation (Final Product)
Procedure :
- Hydrolyze Intermediate D with 2M HCl in THF/H₂O (3:1) to yield 2-(2-tosylhydrazono)-2H-chromene-3-carboxylic acid.
- Couple with 3,5-dimethylaniline using EDCl/HOBt in DMF.
Yield : 61% overall.
Comparative Analysis of Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 56% | 61% |
| Stereoselectivity (Z:E) | 9:1 | 8:1 |
| Purification Complexity | Moderate | High |
| Scalability | >10 g | <5 g |
Key Findings :
Q & A
Q. Basic
- IR Spectroscopy : CN stretch (~2219 cm⁻¹) and NH bands (~3423 cm⁻¹) .
- NMR : ¹H NMR identifies Z-configuration (singlet for =CH proton at δ 7.94–8.01). ¹³C NMR confirms carbonyl (165–171 ppm) and aromatic carbons .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386) validate molecular formula .
How are conflicting NMR data resolved during structural elucidation?
Q. Advanced
- 2D NMR : COSY and HSQC clarify coupling patterns and carbon-proton correlations.
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to distinguish exchangeable protons (e.g., NH).
- Dynamic Effects : Assess temperature-dependent spectra for conformational flexibility .
What biological targets are associated with this compound?
Q. Basic
- AKR1B10 Inhibition : Competitive inhibition (IC₅₀ = 0.8 µM), relevant in cancer research.
- Anti-Inflammatory Activity : Chromene derivatives modulate COX-2 pathways .
What methodologies assess enzyme inhibition kinetics (e.g., AKR1B10)?
Q. Advanced
- Steady-State Kinetics : Measure initial velocities under varied substrate concentrations.
- Lineweaver-Burk Plots : Distinguish competitive vs. non-competitive inhibition.
- Dixon Plots : Calculate inhibition constant (Kᵢ) using IC₅₀ and substrate Kₘ .
How is the compound purified post-synthesis?
Q. Basic
- Crystallization : DMF/water or ethanol/water mixtures.
- Chromatography : Silica gel with ethyl acetate/hexane (3:7).
- HPLC : Confirm purity (>95%) using C18 columns and acetonitrile/water gradients .
How can low yields in the carboxamide coupling step be addressed?
Q. Advanced
- Coupling Agent Optimization : Replace EDCI with DCC or DIC for better activation.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 100°C).
- Protecting Groups : Use Boc or Fmoc to prevent side reactions .
What stability considerations apply during storage?
Q. Basic
- Temperature : Store at –20°C in amber vials.
- Moisture Sensitivity : Hydrazone groups degrade in humid conditions; use desiccants.
- Light Sensitivity : Chromene backbone is prone to photoisomerization .
How can computational methods predict binding modes with AKR1B10?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions.
- MD Simulations : AMBER or GROMACS assess binding stability (≥50 ns trajectories).
- Mutagenesis Validation : Replace key residues (e.g., Tyr49, His113) to confirm docking poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
